![molecular formula C19H16FN3OS B2532715 N-(2-(4-Fluorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamid CAS No. 450343-29-0](/img/structure/B2532715.png)

N-(2-(4-Fluorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

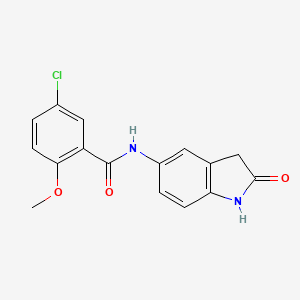

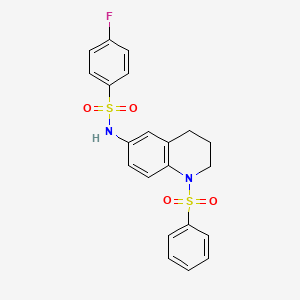

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Darüber hinaus wurden die Verbindungen 5f, 5g, 5l und 5m gegen Methicillin-resistente Staphylococcus aureus (MRSA) getestet, wobei 5g und 5m das Wachstum von MRSA bei niedrigen Zytotoxizitätsniveaus hemmten .

- Vorläufige Studien deuten darauf hin, dass diese Verbindung eine biologische Aktivität gegen bestimmte Arten von Krebszellen zeigt. Weitere Untersuchungen sind erforderlich, um ihr Potenzial als Antikrebsmittel zu untersuchen.

- 1,3,4-Oxadiazol-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antivirale, antituberkuläre und entzündungshemmende Wirkungen .

- Die Struktur der Verbindung ermöglicht es ihr, an wichtigen Wasserstoffbrückenbindungs-Interaktionen teilzunehmen, was ihre biologischen Wirkungen beeinflusst .

- Diese Forschung untersuchte ihre Auswirkungen auf die Acetylcholinesterase (AChE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn sowie auf Verhaltensparameter .

- Die einzigartige Struktur der Verbindung kann für eine Vielzahl von biologischen Zielen nützlich sein. Ihre potenziellen Anwendungen gehen über die oben genannten spezifischen Bereiche hinaus .

Antibakterielle Aktivität

Krebsforschung

1,3,4-Oxadiazol-Derivate

Bioisostere von Amiden und Estern

Untersuchung des neurotoxischen Potenzials: (Verwandte Verbindung):

Biomedizinische Ziele

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit histone deacetylase 3 (hdac3) with an ic 50 value of 80 nm . HDAC3 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

If it acts similarly to other hdac3 inhibitors, it would bind to the active site of the enzyme, preventing it from removing acetyl groups from histones .

Biochemical Pathways

Inhibition of hdac3 can affect gene expression by altering the structure of chromatin, the material that makes up chromosomes . This can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

Hdac3 inhibitors can lead to hyperacetylation of histones, which can loosen the structure of chromatin and promote gene transcription . This can result in changes to cellular functions and behaviors.

Biochemische Analyse

Biochemical Properties

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide involves binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and toxicity .

Subcellular Localization

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRHAJWAJQAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)

![2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2532647.png)

![3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2532648.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one](/img/structure/B2532649.png)

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2532653.png)

![2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2532654.png)